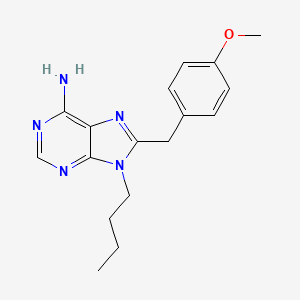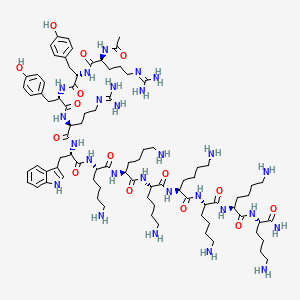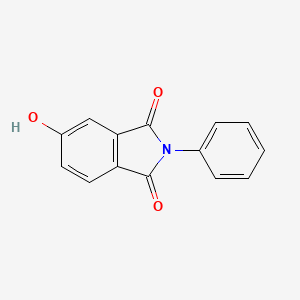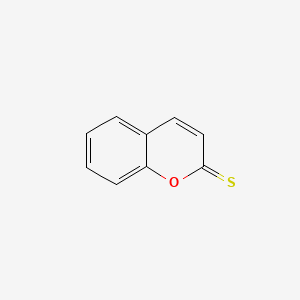![molecular formula C17H12O4S B3062778 2-[4-Toluenesulfonyl]-1,4-naphthoquinone CAS No. 40852-77-5](/img/structure/B3062778.png)
2-[4-Toluenesulfonyl]-1,4-naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-tosylnaphtalène-1,4-dione est un composé organique appartenant à la classe des naphtoquinones. Elle est caractérisée par la présence d'un groupe tosyle (p-toluènesulfonyle) attaché au noyau naphtalène-1,4-dione.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-tosylnaphtalène-1,4-dione implique généralement la tosylation de la naphtalène-1,4-dione. Une méthode courante consiste à faire réagir la naphtalène-1,4-dione avec du chlorure de p-toluènesulfonyle en présence d'une base telle que la pyridine ou la triéthylamine. La réaction est généralement réalisée sous reflux dans un solvant organique comme le dichlorométhane ou le chloroforme .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour la 2-tosylnaphtalène-1,4-dione ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction pour des rendements et une pureté plus élevés, ainsi que la mise en œuvre de techniques de purification efficaces telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 2-tosylnaphtalène-1,4-dione peut subir différents types de réactions chimiques, notamment :
Oxydation : Elle peut être oxydée davantage pour former des dérivés quinoniques plus complexes.
Réduction : Le composé peut être réduit pour former des dérivés d'hydroquinone.
Substitution : Le groupe tosyle peut être remplacé par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés pour remplacer le groupe tosyle en conditions basiques.
Principaux produits formés
Oxydation : Formation de dérivés quinoniques plus oxydés.
Réduction : Formation de dérivés d'hydroquinone.
Substitution : Formation de dérivés de naphtalène-1,4-dione avec différents groupes fonctionnels.
Applications de la recherche scientifique
La 2-tosylnaphtalène-1,4-dione a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme intermédiaire dans la synthèse de divers composés organiques, notamment des colorants et des produits pharmaceutiques.
Biologie : Le composé a été étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche se poursuit pour explorer son potentiel en tant qu'agent thérapeutique dans le traitement de maladies telles que le cancer et les maladies infectieuses.
Mécanisme d'action
Le mécanisme d'action de la 2-tosylnaphtalène-1,4-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il a été démontré qu'elle inhibe l'enzyme FabH dans Plasmodium falciparum, qui est impliquée dans la biosynthèse des acides gras. Cette inhibition perturbe les processus métaboliques du parasite, conduisant à sa mort . Le composé peut également interagir avec d'autres cibles cellulaires, ce qui conduit à ses activités biologiques observées.
Applications De Recherche Scientifique
2-Tosylnaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 2-tosylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme FabH in Plasmodium falciparum, which is involved in fatty acid biosynthesis. This inhibition disrupts the metabolic processes of the parasite, leading to its death . The compound may also interact with other cellular targets, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Composés similaires
2-hydroxynphtalène-1,4-dione :
2-aminonphtalène-1,4-dione : Ce composé est utilisé dans la synthèse de diverses molécules organiques et présente des activités biologiques potentielles.
2-méthoxynphtalène-1,4-dione : Connu pour son utilisation en synthèse organique et ses propriétés biologiques potentielles.
Unicité
La 2-tosylnaphtalène-1,4-dione est unique en raison de la présence du groupe tosyle, qui confère une réactivité chimique et des propriétés spécifiques. Cela en fait un intermédiaire précieux en synthèse organique et un composé intéressant pour la recherche en chimie médicinale .
Propriétés
Numéro CAS |
40852-77-5 |
|---|---|
Formule moléculaire |
C17H12O4S |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
2-(4-methylphenyl)sulfonylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H12O4S/c1-11-6-8-12(9-7-11)22(20,21)16-10-15(18)13-4-2-3-5-14(13)17(16)19/h2-10H,1H3 |
Clé InChI |
UCFUGRHGHVYUOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=O)C3=CC=CC=C3C2=O |
Key on ui other cas no. |
40852-77-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


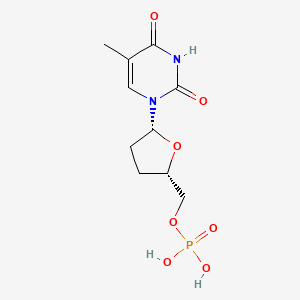

![(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-pyridin-2-yl-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B3062711.png)

